molecular formula C35H33N3O4S B4293626 6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE

6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE

Cat. No.: B4293626
M. Wt: 591.7 g/mol
InChI Key: RAOWLTRHMBECLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE typically involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization and introduction of the thioamide group under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for larger batch sizes and ensuring stringent control over reaction conditions could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the aromatic rings.

Scientific Research Applications

6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-oxo-N,4-diphenyl-2-[2-[(3,4,5-trimethoxyphenyl)methylideneamino]anilino]cyclohexene-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33N3O4S/c1-40-31-18-23(19-32(41-2)34(31)42-3)22-36-27-16-10-11-17-28(27)38-29-20-25(24-12-6-4-7-13-24)21-30(39)33(29)35(43)37-26-14-8-5-9-15-26/h4-19,22,25,38H,20-21H2,1-3H3,(H,37,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOWLTRHMBECLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NC2=CC=CC=C2NC3=C(C(=O)CC(C3)C4=CC=CC=C4)C(=S)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE

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